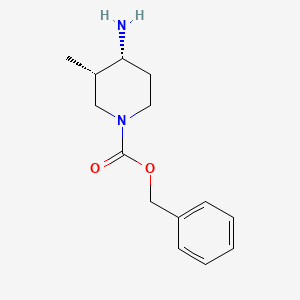

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate

Description

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group at position 1, an amino group at position 4, and a methyl substituent at position 2.

Properties

IUPAC Name |

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-9-16(8-7-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKUMWWWMLIKJN-WCQYABFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Factors Influencing Stereoselectivity:

-

Solvent Effects : TFE enhances enantioselectivity compared to methanol (82.9% e.e. vs. 66% e.e.).

-

Catalyst Loading : A substrate-to-catalyst ratio of 100:1 optimizes yield and selectivity.

-

Hydrogen Pressure : Lower pressures (3.5 bar) favor higher Dr values by minimizing over-reduction.

Chiral Resolution of Racemic Mixtures

For racemic mixtures generated via non-stereoselective routes, chiral resolution remains critical. The method in CN107021916B isolates (3S,5S)-3-tert-butoxycarbonylamino-5-methylpiperidine via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid. Similarly, benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate could be resolved by reacting racemic trans-3-methyl-5-benzylaminopiperidine with a chiral carboxylic acid, followed by recrystallization.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | e.e. (%) | Dr | Cost Efficiency | Scalability |

|---|---|---|---|---|---|---|

| Catalytic Hydrogenation | 6 | 45–60 | - | - | Moderate | High |

| Asymmetric Synthesis | 3 | 70–87 | 82.9 | 182.9 | High | Moderate |

| Chiral Resolution | 2 | 30–40 | >99 | - | Low | Low |

Key Observations :

-

Asymmetric hydrogenation offers superior enantioselectivity and fewer steps but requires expensive chiral ligands.

-

Catalytic hydrogenation with chiral resolution is cost-effective for large-scale production but suffers from lower yields.

Chemical Reactions Analysis

Types of Reactions

benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Neuropharmacology

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate has demonstrated potential in neuropharmacological research:

- Mechanism of Action : It interacts with neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial for mood regulation and the treatment of psychiatric disorders such as depression and schizophrenia .

- Case Study : A study investigating its binding affinity revealed significant interactions with dopamine D2 and serotonin 5-HT2A receptors, suggesting therapeutic potential in treating mood disorders.

Drug Development

This compound serves as a lead structure for developing new pharmacological agents:

- Lead Compound : Its unique structural features enable modifications that can enhance therapeutic efficacy and reduce side effects. It is particularly relevant in developing drugs targeting neurological conditions .

Antitumor Activity

Preliminary research indicates that this compound may exhibit antitumor properties:

- Mechanism : It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers, by inducing apoptosis through mitochondrial pathways .

- Case Study : In vitro experiments demonstrated its ability to promote cell cycle arrest and apoptosis in cancer cells, making it a candidate for further investigation in oncology.

Mechanism of Action

The mechanism of action of benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Substituent Position and Stereochemistry

Benzyl (3S,4R)-4-Amino-3-Hydroxy-Piperidine-1-Carboxylate (CAS: 924278-87-5) Key Differences: The hydroxy group at position 3 replaces the methyl group in the target compound. Synthesis: Similar intermediates are synthesized via stereoselective hydroxylation or enzymatic resolution, as seen in piperidine-based drug precursors .

Benzyl (3R,4R)-3-Amino-4-Hydroxy-Piperidine-1-Carboxylate (CAS: 1270497-22-7) Key Differences: Stereochemistry (3R,4R) and a hydroxy group at position 3. Impact: Altered stereochemistry may affect binding affinity in chiral environments, such as enzyme active sites. The amino-hydroxy combination is common in antibiotics and antiviral agents .

Cis-Benzyl 3-Fluoro-4-Hydroxy-4-(Trifluoromethyl)Piperidine-1-Carboxylate (CAS: 1951439-26-1)

- Key Differences : Fluorine and trifluoromethyl groups introduce electronegativity and lipophilicity.

- Impact : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability, making them valuable in CNS-targeting drugs .

Ring Modifications

Ethyl (3S,4R)-1-Benzyl-4-Hydroxy-3-Pyrrolidinecarboxylate (CAS: 849935-75-7) Key Differences: Pyrrolidine ring (5-membered) vs. piperidine (6-membered).

Physicochemical Properties

Notes:

Biological Activity

Benzyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate, with the CAS number 859518-33-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with an amino group and a carboxylate ester, characterized by the following molecular formula:

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.33 g/mol

- Purity : 95%

The stereochemistry of this compound is crucial as it affects its interaction with biological targets. The (3S,4R) configuration distinguishes it from other piperidine derivatives, potentially influencing its pharmacodynamics and pharmacokinetics .

Pharmacological Profile

This compound has been investigated for various biological activities:

- Neurological Disorders : The compound shows promise in drug development for neurological conditions. Its structural similarity to known pharmacophores suggests that it may interact effectively with neurotransmitter receptors and enzymes involved in neurodegenerative diseases.

- Cancer Therapy : Recent studies highlight its potential as an anticancer agent. For instance, derivatives of piperidine have demonstrated cytotoxicity against specific cancer cell lines, indicating that modifications to the piperidine structure can enhance therapeutic efficacy .

- Cholinesterase Inhibition : Related compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in Alzheimer's disease treatment. The introduction of piperidine moieties has been linked to improved brain bioavailability and dual inhibition capabilities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Potential AChE inhibitor | Exhibits structural similarity to effective AChE inhibitors |

| Piperidine Derivative 1 | Anticancer activity | Induces apoptosis in FaDu hypopharyngeal tumor cells |

| Piperidine Derivative 2 | Dual cholinesterase inhibition | Enhanced brain exposure due to piperidine incorporation |

The presence of specific functional groups, such as hydroxyl or methyl groups, can significantly influence the binding affinity and selectivity of these compounds towards their targets .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of a related piperidine derivative through a three-component reaction that yielded a product with enhanced cytotoxicity compared to standard treatments like bleomycin. The compound was shown to induce apoptosis in cancer cell lines, suggesting that structural modifications can lead to improved therapeutic outcomes .

Case Study 2: Alzheimer’s Disease

Research on piperidine derivatives indicated that those incorporating benzyl moieties exhibited superior cholinesterase inhibition compared to their counterparts without such modifications. This finding underscores the importance of structural diversity in enhancing the pharmacological profile of compounds aimed at treating Alzheimer's disease .

Q & A

Q. Table 1: Comparative Reaction Conditions from Analogous Syntheses

| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Ir-based | DMF | 50 | 91 | 93 | |

| Ir-based | DMF | 50 | 57 | 94 |

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in sealed, moisture-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use gloveboxes or fume hoods with adequate ventilation to avoid inhalation/contact. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats .

- Stability : Monitor for decomposition via TLC or NMR; discoloration or unexpected peaks may indicate degradation .

What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J-values) distinguish axial/equatorial substituents in piperidine rings .

- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

- FTIR : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for the carboxylate) .

Advanced Research Questions

How can conflicting NMR data be resolved when characterizing the stereochemistry of this compound?

Methodological Answer:

- 2D NMR : Use NOESY or COSY to confirm spatial proximity of substituents (e.g., H-3 and H-4 coupling in the piperidine ring) .

- X-ray Crystallography : Definitive assignment of absolute configuration via single-crystal analysis .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for possible diastereomers .

What strategies mitigate racemization during synthesis, and how is enantiomeric purity quantified?

Methodological Answer:

- Racemization Mitigation :

- Quantification :

- SFC (Supercritical Fluid Chromatography) : Resolves enantiomers with ee values >90% using chiral stationary phases (e.g., cellulose derivatives) .

- Chiral HPLC : Validates SFC results; retention times correlate with enantiomeric composition .

How can researchers design experiments to study the reactivity of the amino and carboxylate groups in this compound?

Methodological Answer:

- Amino Group Reactivity :

- Carboxylate Reactivity :

How do steric and electronic effects influence the catalytic efficiency of iridium in synthesizing this compound?

Methodological Answer:

- Steric Effects : Bulky ligands on Ir catalysts (e.g., phosphoramidites) enhance enantioselectivity by restricting transition-state geometries .

- Electronic Effects : Electron-donating groups on substrates accelerate oxidative addition steps in catalytic cycles .

- Experimental Design : Compare turnover numbers (TON) and ee values across ligand libraries to map structure-activity relationships .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported ee values (93% vs. 94%) for similar compounds .

Resolution :

- Method Standardization : Ensure identical SFC conditions (column type, mobile phase, temperature).

- Error Analysis : Calculate confidence intervals for ee measurements; replicate experiments to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.